4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenylamine. This intermediate is then reacted with phenyl chloroformate to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and sensing materials.
Mechanism of Action
The mechanism of action of 4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial properties.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives: Exhibits antioxidant and antibacterial activities.
Uniqueness
4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate stands out due to its unique combination of structural features and diverse applications. Its excellent photophysical properties make it a valuable tool in fluorescence-based studies, while its biological activities offer potential therapeutic benefits .
Properties
Molecular Formula |
C22H16N2O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H16N2O5/c1-13(25)28-16-9-6-14(7-10-16)21(27)23-15-8-11-19(26)17(12-15)22-24-18-4-2-3-5-20(18)29-22/h2-12,26H,1H3,(H,23,27) |
InChI Key |
ZYCLDQGIVXRHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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